molecular formula C16H12ClN3O B14139347 N-(4-Chlorophenyl)-N'-quinolin-2-ylurea CAS No. 89047-44-9

N-(4-Chlorophenyl)-N'-quinolin-2-ylurea

Cat. No.: B14139347
CAS No.: 89047-44-9
M. Wt: 297.74 g/mol
InChI Key: NGKGPOSAWBACIC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-quinolin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a quinolin-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-quinolin-2-ylurea typically involves the reaction of 4-chloroaniline with quinoline-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(4-Chlorophenyl)-N’-quinolin-2-ylurea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-quinolin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolin-2-ylurea derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-quinolin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-quinolin-4-ylurea
  • N-(4-Chlorophenyl)-N’-quinolin-3-ylurea
  • N-(4-Chlorophenyl)-N’-quinolin-6-ylurea

Uniqueness

N-(4-Chlorophenyl)-N’-quinolin-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89047-44-9

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-quinolin-2-ylurea

InChI

InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-16(21)20-15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H2,18,19,20,21)

InChI Key

NGKGPOSAWBACIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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